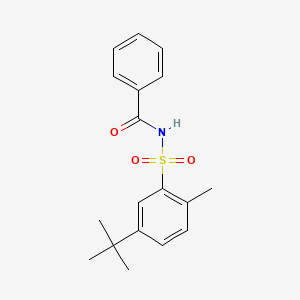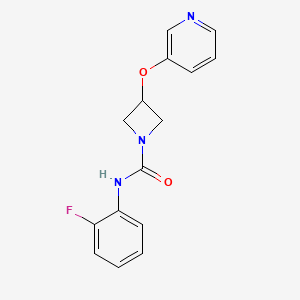
tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tetrahydro-2H-pyran-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate” is a complex organic molecule. It contains a tetrahydropyran ring, a thiazepane ring, and a fluorophenyl group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a tetrahydropyran ring, a thiazepane ring, and a fluorophenyl group, which would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the tetrahydropyran ring might undergo reactions like ring-opening or substitution, while the fluorophenyl group might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Carbon−Sulfur Bond Formation
The development of new variants of the Migita reaction for carbon−sulfur bond formation, which are crucial in the synthesis of certain drug candidates, has been explored. For instance, a former antiasthma drug candidate was synthesized using palladium-catalyzed carbon−sulfur bond formation under modified Migita reaction conditions, demonstrating the compound's role in producing key intermediates for phase II clinical supplies (T. Norris & K. Leeman, 2008).
Tetrahydropyranylation of Alcohols and Phenols
Research has shown the efficiency of high-valent tin(IV) porphyrin as a catalyst for the rapid and efficient tetrahydropyranylation of alcohols and phenols. This method allows for the conversion of these substances into their corresponding tetrahydropyranyl ethers under mild conditions, showcasing the compound's utility in chemoselective processes (M. Moghadam et al., 2010).
Synthesis of Cyclization Products
The interaction of 2-and 4-fluorophenylamines with specific acids leads to the synthesis of N-substituted β-alanines. These are then cyclized to produce derivatives of dihydropyrimidinone, 4-carboxy-2-pyrrolidinone, and tetrahydropyridone, illustrating the compound's role in creating a range of cyclization products with potential for further chemical and pharmaceutical applications (R. Vaickelionienė & V. Mickevičius, 2006).
Annulation Strategy for Thiophenes Synthesis
A one-pot multicomponent protocol for the synthesis of tetrasubstituted thiophenes has been developed, showcasing the compound's use in the efficient and economical synthesis of thiophenes through an annulation strategy. This method represents a significant advancement in the synthesis of thiophenes, demonstrating the compound's versatility in organic synthesis (S. N. Sahu et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
oxan-4-yl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-23-16)17(20)22-13-6-10-21-11-7-13/h1-4,13,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCQIWAMVVCVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)


![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)



![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2674638.png)


![1-(benzylsulfanyl)-N-cyclopentyl-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2674642.png)